molecular formula C17H19NO2 B2766663 2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone CAS No. 155699-64-2

2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2766663
CAS No.: 155699-64-2
M. Wt: 269.344
InChI Key: VEJDHGZTEKZGOA-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2,4-dimethylaniline with 4-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dimethylphenyl)amino)-1-(4-hydroxyphenyl)ethanone
  • 2-((2,4-Dimethylphenyl)amino)-1-(4-chlorophenyl)ethanone
  • 2-((2,4-Dimethylphenyl)amino)-1-(4-nitrophenyl)ethanone

Uniqueness

2-((2,4-Dimethylphenyl)amino)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both methoxy and dimethylphenyl groups, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-4-9-16(13(2)10-12)18-11-17(19)14-5-7-15(20-3)8-6-14/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJDHGZTEKZGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325566
Record name 2-(2,4-dimethylanilino)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155699-64-2
Record name 2-(2,4-dimethylanilino)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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